molecular formula C15H17F6N3OS B2872043 ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione CAS No. 220635-34-7

((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione

Cat. No.: B2872043
CAS No.: 220635-34-7
M. Wt: 401.37
InChI Key: ZBPRKUCHPUJKCB-UHFFFAOYSA-N
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Description

((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it a valuable component in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-chloroethylmorpholine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted morpholine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the morpholine ring is particularly significant in enhancing the pharmacokinetic properties of these derivatives .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The morpholine ring can interact with various proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is unique due to the combination of trifluoromethyl groups and the morpholine ring, which confer enhanced stability, reactivity, and bioavailability. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F6N3OS/c16-14(17,18)10-7-11(15(19,20)21)9-12(8-10)23-13(26)22-1-2-24-3-5-25-6-4-24/h7-9H,1-6H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPRKUCHPUJKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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